H-Pro-Pna Tfa

概要

説明

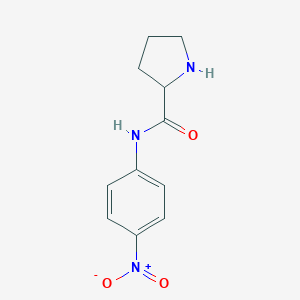

H-Pro-Pna Tfa is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidine ring, a nitrophenyl group, and a trifluoroacetate moiety, which contribute to its distinct chemical behavior.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Pna Tfa typically involves the following steps:

Formation of Pyrrolidine-2-carboxamide: The initial step involves the synthesis of pyrrolidine-2-carboxamide through the reaction of pyrrolidine with a suitable carboxylating agent under controlled conditions.

Nitration: The next step is the nitration of the phenyl ring, which is achieved by treating the compound with a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

H-Pro-Pna Tfa undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted nitrophenyl derivatives.

科学的研究の応用

Therapeutic Applications

1. Antisense Therapy

H-Pro-Pna Tfa is increasingly utilized in antisense therapy, where it acts to inhibit gene expression by binding to target mRNA sequences. This mechanism allows for the modulation of gene activity, making it a potential tool for treating genetic disorders and cancers. Studies have demonstrated that PNA conjugates can effectively inhibit the expression of specific genes, such as PCSK9, achieving significant reductions in expression levels .

2. Gene Editing

The capacity of this compound to hybridize with DNA and RNA has led to its application in gene editing technologies. By utilizing PNA as a guide for nucleases or other editing tools, researchers can achieve precise modifications in genomic sequences. This application is particularly promising for therapeutic interventions aimed at correcting genetic mutations .

3. Antimicrobial Activity

Recent research has explored the antimicrobial potential of PNA conjugates. By enhancing cellular uptake through conjugation with cell-penetrating peptides, this compound has shown efficacy against bacterial strains that are resistant to conventional antibiotics. This approach leverages the unique properties of PNAs to disrupt bacterial gene expression .

Molecular Biology and Biochemistry Applications

1. Molecular Probes

this compound serves as an effective molecular probe for detecting specific nucleic acid sequences within biological samples. Its high specificity and affinity allow it to be used in various assays, including fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR) applications .

2. Biosensors

The integration of this compound into biosensor technology has opened new avenues for real-time monitoring of nucleic acid interactions. These biosensors can be designed to detect pathogens or monitor gene expression changes in response to environmental stimuli or therapeutic interventions .

Case Studies

作用機序

The mechanism of action of H-Pro-Pna Tfa involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor to high-performance polymers.

4-Methoxyphenethylamine: A compound with similar functional groups, used in various chemical and biological applications.

生物活性

H-Pro-Pna Tfa is a synthetic compound derived from peptide nucleic acids (PNAs), which are analogs of DNA and RNA. This compound integrates a proline residue into the PNA structure, enhancing its ability to hybridize with complementary nucleic acid sequences. The trifluoroacetic acid (Tfa) component plays a crucial role in the synthesis and stability of the compound. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Structure and Synthesis

This compound is synthesized using solid-phase peptide synthesis techniques. The process involves assembling the peptide nucleic acid on a resin support, where the proline residue is incorporated into the PNA backbone. The trifluoroacetic acid is utilized to protect amino groups during synthesis and to facilitate cleavage from solid supports.

The biological activity of this compound primarily stems from its ability to hybridize with complementary nucleic acid sequences. This hybridization can inhibit gene expression through several mechanisms:

- Blocking Transcription : By binding to target RNA sequences, this compound can obstruct access to transcriptional machinery.

- Recruitment of Degradation Factors : The compound may recruit cellular factors that lead to the degradation of target RNA, effectively silencing gene expression.

Research indicates that modifications in the PNA structure can enhance binding affinity and specificity, making this compound a valuable tool in molecular biology and therapeutic applications .

Biological Activity and Applications

This compound has shown significant promise in various fields, including molecular biology, medicine, and biotechnology. Its applications include:

- Gene Modulation : this compound can be used to modulate gene expression in research settings. For example, studies have demonstrated its ability to reduce PCSK9 gene expression by up to 74% in cell-free systems .

- Therapeutic Potential : Due to its high specificity and affinity for nucleic acids, this compound is being explored as a potential therapeutic agent for conditions such as hypercholesterolemia and other diseases influenced by gene expression .

- Biochemical Probes : The compound serves as a biochemical probe for studying nucleic acid interactions and dynamics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds in the peptide nucleic acid family:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Peptide Nucleic Acid | Synthetic DNA/RNA Analog | Lacks sugar-phosphate backbone; high binding affinity |

| Morpholino Oligomer | Synthetic Oligonucleotide | More stable against nucleases; distinct backbone structure |

| Locked Nucleic Acid | Modified Nucleic Acid | Contains locked ribose; enhances binding stability |

| This compound | PNA with Proline | Enhanced structural stability; improved binding properties |

The incorporation of proline into the PNA structure may provide this compound with enhanced stability and binding characteristics compared to traditional PNAs or other synthetic oligonucleotides .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Gene Expression Studies : In a controlled experiment using a cell-free transcription/translation system, this compound was shown to significantly inhibit the expression of target genes, demonstrating its potential as an antigene agent .

- Binding Dynamics : Research focusing on interaction studies has assessed the binding affinity of this compound with complementary DNA or RNA strands under varying conditions. These studies indicate that modifications to the PNA structure can significantly influence interaction rates and complex stability .

- Therapeutic Applications : Investigations into this compound's therapeutic potential have shown promising results in modulating gene expression related to hypercholesterolemia, indicating its applicability in developing new treatments .

特性

IUPAC Name |

(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3.C2HF3O2/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;3-2(4,5)1(6)7/h3-6,10,12H,1-2,7H2,(H,13,15);(H,6,7)/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRVEVYREUUAKH-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。